molecular formula C11H17N4O5+ B12823264 Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate

Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate

Cat. No.: B12823264
M. Wt: 285.28 g/mol
InChI Key: OOEHQUVCMQLSKU-UHFFFAOYSA-N
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Description

Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate is an organic compound with the chemical formula C11H16N4O5. It is commonly used as an intermediate in organic synthesis and pharmaceutical applications. This compound is known for its white to almost white crystalline powder appearance and has a melting point of approximately 197-201°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate can be synthesized through the reaction of ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate with nitric acid. The reaction typically occurs in an organic solvent, followed by crystallization to purify the product .

Industrial Production Methods

In industrial settings, the compound is produced by reacting ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate with nitric acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Utilized in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of tyrosine kinase inhibitors like nilotinib.

    Industry: Applied in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes, leading to alterations in biochemical pathways. For example, in the synthesis of nilotinib, it acts as an intermediate that modifies the structure of the final drug, enhancing its efficacy against certain types of leukemia .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-guanidino-4-methylbenzoate
  • Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate
  • 3-(hydrazinylmethylideneamino)-4-methylbenzoic acid ethyl ester

Uniqueness

Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in organic synthesis and drug development .

Properties

Molecular Formula

C11H17N4O5+

Molecular Weight

285.28 g/mol

IUPAC Name

dihydroxy(oxo)azanium;ethyl 3-(diaminomethylideneamino)-4-methylbenzoate

InChI

InChI=1S/C11H15N3O2.H2NO3/c1-3-16-10(15)8-5-4-7(2)9(6-8)14-11(12)13;2-1(3)4/h4-6H,3H2,1-2H3,(H4,12,13,14);(H2,2,3,4)/q;+1

InChI Key

OOEHQUVCMQLSKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)N=C(N)N.[N+](=O)(O)O

Origin of Product

United States

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